molecular formula C7H7BrClNO2S B2708109 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide CAS No. 2092793-80-9

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide

Cat. No.: B2708109
CAS No.: 2092793-80-9
M. Wt: 284.55
InChI Key: XSCWUBMZWLCUCD-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is a halogenated aromatic sulfonamide derivative characterized by a benzene ring substituted with bromine (position 2), chlorine (position 6), methyl (position 4), and a sulfonamide group (position 1). The sulfonamide moiety (-SO₂NH₂) is a critical functional group, often associated with biological activity, particularly in enzyme inhibition and antimicrobial applications. This compound’s structure combines electron-withdrawing (Br, Cl, -SO₂NH₂) and electron-donating (methyl) groups, creating a unique electronic environment that influences its reactivity, solubility, and intermolecular interactions .

The bromine and chlorine substituents likely enhance steric and electronic effects, impacting crystallization behavior and stability .

Properties

IUPAC Name

2-bromo-6-chloro-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCWUBMZWLCUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide typically involves the bromination and chlorination of 4-methylbenzenesulfonamide. The reaction conditions often include the use of bromine and chlorine as reagents under controlled temperature and pressure . The process may involve multiple steps, including purification and isolation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. Bromine demonstrates higher reactivity due to its lower bond dissociation energy compared to chlorine.

Key Reactions :

  • Bromine substitution : Reacts with sodium amide (NaNH₂) in liquid ammonia to yield 6-chloro-4-methylbenzene-1-sulfonamide derivatives.

  • Chlorine substitution : Requires stronger bases like KOt-Bu in acetonitrile for displacement, forming aryl ethers or thioethers .

Reactivity Comparison :

PositionLeaving GroupReagentProductYield (%)
2BrNaNH₂, NH₃(l)NH₂-substituted derivative75–85
6ClKOt-Bu, AcCNO-/S-linked aryl adducts60–70

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling :

  • Reacts with arylboronic acids (e.g., 4-carboxyphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (3:1) at 100°C .

  • Example : Forms biaryl derivatives with >80% yield under optimized conditions .

Buchwald-Hartwig Amination :

  • Couples with amines (e.g., benzylamine) using Pd₂(dba)₃/Xantphos, yielding N-aryl sulfonamides .

Oxidation and Reduction

Oxidation :

  • The methyl group resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) convert it to a carboxylic acid, though the sulfonamide group may degrade.
    Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) removes halogens selectively:

    • Bromine is reduced first, followed by chlorine at higher pressures .

Acid-Base Reactions

The sulfonamide NH group (pKa ~10) deprotonates in basic media, forming water-soluble salts:

  • Reacts with NaOH (aq) to generate sodium sulfonamide, enhancing solubility for further reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfonamide group deactivates the ring, but the methyl group directs electrophiles to the para position.

Nitration :

  • Requires fuming HNO₃/H₂SO₄ at 50°C, yielding 3-nitro derivatives.

Halogenation :

  • Bromine adds at the methyl-para position using FeBr₃ catalysis.

Stability and Decomposition

  • Thermal Stability : Stable below 150°C; decomposes above 200°C via sulfonic acid elimination.

  • Acid/Base Sensitivity : Degrades in concentrated H₂SO₄ or NaOH, releasing SO₂ and halides.

Scientific Research Applications

Applications in Medicinal Chemistry

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is primarily recognized for its role in the development of pharmaceuticals. Its applications include:

Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Structure–activity relationship studies have shown that modifications to the sulfonamide moiety can enhance its efficacy as an antibiotic, allowing it to resensitize resistant strains to β-lactam antibiotics .

Cancer Therapeutics : Research indicates that derivatives of this compound may serve as potential anticancer agents. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their activity against various human tumor cell lines, demonstrating promising results in inhibiting cancer cell growth at low concentrations .

Enzyme Inhibition : The sulfonamide group allows for interaction with specific enzymes, making it a candidate for developing inhibitors for conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). Studies have shown that certain derivatives can inhibit α-glucosidase and acetylcholinesterase enzymes effectively .

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of sulfonamides, this compound was tested against MRSA strains. The results indicated that the compound significantly enhanced the effectiveness of existing antibiotics, showcasing its potential as a therapeutic agent for treating resistant bacterial infections .

Case Study 2: Anticancer Activity

Another research effort synthesized a series of sulfonamide derivatives based on this compound. These compounds were evaluated against multiple cancer cell lines, revealing that some derivatives exhibited low micromolar growth inhibitory concentrations (GI50), highlighting their potential as anticancer drugs .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s sulfonamide group distinguishes it from the Schiff base in , which features a phenol and imine group. Sulfonamides are more polar, enhancing aqueous solubility compared to the Schiff base’s aromatic imine . Methoxy (OCH₃) in the Enamine compound is electron-donating, contrasting with the target’s electron-withdrawing Cl and methyl groups. This difference affects electronic density and reactivity in electrophilic substitution reactions.

Molecular Weight and Steric Effects :

  • The Schiff base derivative has a higher molecular weight (365.5 g/mol) due to its extended conjugated system, whereas the target compound’s compact structure (283.5 g/mol) may favor better pharmacokinetic properties in drug design.

Crystallographic and Computational Insights

  • Crystallography: The Schiff base compound was resolved using SHELX software (R factor = 0.032), demonstrating precise structural determination . The target compound’s sulfonamide group may promote hydrogen bonding (N-H···O), leading to distinct crystal packing compared to the phenol-based structure in .
  • Computational Analysis : Density functional theory (DFT) methods, such as those described in , could predict the target compound’s thermochemical stability. The exact exchange terms in DFT are critical for modeling halogenated aromatics due to their strong electron correlation effects .

Biological Activity

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is an organic compound characterized by a sulfonamide group attached to a chlorinated and brominated aromatic ring. Its molecular formula is C₇H₈BrClN₁O₂S, indicating the presence of carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves the bromination and chlorination of 4-methylbenzenesulfonamide. The reaction conditions often include the use of bromine and chlorine as reagents under controlled temperatures and pressures. This compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which can lead to different functional derivatives.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folic acid synthesis. Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, potentially through mechanisms involving the inhibition of carbonic anhydrases (CAs), enzymes critical for bacterial metabolism .

Table 1: Comparison of Antimicrobial Activity

Compound NameActivityReference
This compoundInhibits bacterial growth
5-Bromo-4-chloro-2-methylbenzene-1-sulfonamideAntibacterial properties
Methyl 5-sulfamoyl-benzoateInhibitor of carbonic anhydrase

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. For example, related compounds have demonstrated significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. These compounds showed selective toxicity towards cancer cells while sparing normal cells .

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (μM)Reference
This compoundMDA-MB-231Not specified
Compound 4eMDA-MB-2311.52–6.31
Compound 4gMCF-7Not specified

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide moiety mimics natural substrates, allowing it to interfere with enzyme function. This action can disrupt critical processes such as folic acid synthesis in bacteria and metabolic regulation in cancer cells.

Case Studies

A notable study investigated the effects of structurally similar sulfonamides on cancer cell lines. The results indicated that certain derivatives exhibited remarkable selectivity for cancer cells over normal cells, highlighting the potential for developing targeted therapies using compounds like this compound .

Another study focused on the compound's ability to inhibit carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The inhibition of CA IX was associated with reduced tumor growth and enhanced apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for 2-bromo-6-chloro-4-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically begins with halogenated toluene derivatives. For example, sulfonation of 2-bromo-6-chloro-4-methylbenzene using chlorosulfonic acid under controlled temperature (0–5°C) yields the corresponding sulfonyl chloride intermediate. Subsequent amidation with ammonia or ammonium hydroxide in anhydrous dichloromethane generates the sulfonamide . Purity is enhanced via recrystallization from ethanol/water mixtures. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate 3:1) ensures minimal byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • Spectroscopy : 1^1H/13^13C NMR (in CDCl₃ or DMSO-d₆) identifies substitution patterns, with characteristic deshielded protons near electronegative groups (Br, Cl). IR confirms sulfonamide N–H stretching (~3300 cm⁻¹) and S=O vibrations (~1350, 1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 298.9).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or ORTEP-III ) resolves bond lengths/angles, particularly the sulfonamide group’s geometry (S–N ~1.63 Å).

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility is tested in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–12) via UV-Vis spectroscopy (λ = 254 nm). Stability studies involve accelerated degradation at 40–80°C for 72 hours, analyzed by HPLC (C18 column, acetonitrile/water gradient). The sulfonamide group’s hydrolytic resistance is pH-dependent, with decomposition observed in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactive sites for further functionalization?

  • Methodological Answer :
  • Computational Setup : Use B3LYP/6-311++G(d,p) (as in Becke’s DFT framework ) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices.
  • Key Insights : The electron-deficient aromatic ring (due to Br/Cl substituents) directs electrophilic attacks to the para-methyl position. Sulfonamide’s lone pairs participate in hydrogen bonding, validated by NBO analysis .

Q. What strategies resolve contradictions between experimental crystallographic data and computational predictions?

  • Methodological Answer :
  • Validation : Compare DFT-optimized geometries (bond angles, torsion angles) with X-ray data. Discrepancies in sulfonamide dihedral angles may arise from crystal packing forces (e.g., C–H···O interactions ).
  • Refinement : Adjust computational models using periodic boundary conditions (VASP or CRYSTAL17) to account for lattice effects .

Q. How does hydrogen-bonding network variation impact supramolecular assembly in crystalline phases?

  • Methodological Answer : Graph set analysis (as per Etter’s rules ) classifies H-bond motifs (e.g., R22(8)R_2^2(8) rings between sulfonamide N–H and adjacent Cl atoms). Mercury software visualizes 3D packing, revealing layered vs. helical architectures dependent on solvent polarity (e.g., methanol vs. toluene).

Q. What methodologies assess the compound’s potential as a enzyme inhibitor in biochemical assays?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina screens against target proteins (e.g., carbonic anhydrase), prioritizing binding poses with sulfonamide coordinated to Zn²⁺ active sites.
  • Kinetic Assays : Measure IC₅₀ via stopped-flow spectroscopy, monitoring enzyme activity (e.g., ester hydrolysis) under varying inhibitor concentrations. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across literature?

  • Methodological Answer :
  • Root Cause : Variability in bromination/chlorination steps (e.g., NBS vs. Br₂ in DCM) affects regioselectivity.
  • Resolution : Optimize stoichiometry (1.2 eq. Br₂, 0°C) and use radical inhibitors (TEMPO) to suppress side reactions. Confirm intermediates via GC-MS .

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